6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKWPANDLYARQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654111 | |
| Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-69-2 | |
| Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation and Esterification Route
One common approach involves alkylation of an indole precursor followed by esterification:
- Step 1: Starting from 6-fluoroindole or a related intermediate, methylation at the 2-position is achieved via alkylation reactions using methylating agents under controlled conditions.
- Step 2: The carboxylic acid group at position 3 is then esterified using ethanol in the presence of acid catalysts or via Fischer esterification to yield the ethyl ester derivative.
This method is supported by ChemBK data, indicating that the ethyl ester is generally prepared by alkylation of indole derivatives followed by esterification.
Vilsmeier–Haack Formylation Followed by Reduction and Esterification
A more detailed synthetic sequence reported in recent research involves:
- Starting Material: Indole-2-carboxylic acid derivatives.
- Step 1: Esterification of the carboxylic acid group to the ethyl ester.
- Step 2: Introduction of a formyl group at the 3-position via the Vilsmeier–Haack reaction, facilitated by the electron-withdrawing effect of the C2 carbonyl.
- Step 3: Reduction of the formyl group to hydroxymethyl using Meerwein–Ponndorf–Verley reduction conditions.
- Step 4: Further functional group transformations (e.g., bromination, amination) can be performed depending on the target molecule.
Although this method is described for related indole derivatives, it is adaptable for this compound synthesis, especially for structural optimizations at the C6 position.
Fischer Indole Synthesis Variant
Another approach involves the Fischer indole synthesis:
- Reactants: 4-Cyclohexanonecarboxylic acid ethyl ester and 4-fluorophenylhydrazine hydrochloride.
- Conditions: Reflux in ethanol for approximately 16 hours.
- Outcome: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester, a related compound, with high yield (98%).
This method demonstrates the utility of hydrazine derivatives and cyclic ketones in constructing fluorinated indole-related esters under reflux conditions.
Comparative Data Table of Preparation Methods
Key Research Findings and Notes
- The electron-withdrawing fluorine at the 6-position influences reactivity, facilitating selective functionalization at adjacent positions.
- Esterification is typically performed under mild acidic conditions or via direct reaction with ethanol.
- The Vilsmeier–Haack reaction is particularly effective for introducing formyl groups at the 3-position, which can be further transformed into other functional groups.
- The Fischer indole synthesis variant is useful for synthesizing related fluorinated indole derivatives with high yield and selectivity.
- Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity.
- Purification often involves recrystallization from solvents like heptane or ethyl acetate.
Chemical Reactions Analysis
Oxidation
The ester group can be oxidized to a carboxylic acid using strong oxidizing agents:
-
Reagents : KMnO₄, CrO₃ (under acidic conditions).
-
Product : 6-Fluoro-2-methylindole-3-carboxylic acid.
Reduction
The ester group can be reduced to an alcohol:
-
Reagents : LiAlH₄, NaBH₄.
-
Product : 6-Fluoro-2-methylindole-3-carbinol.
Nucleophilic Substitution
The fluorine atom on the indole ring undergoes nucleophilic substitution with nucleophiles (e.g., amines, thiols):
Buchwald–Hartwig Reaction
Used to introduce aryl groups at the C3 position:
-
Reagents : Palladium acetate, substituted anilines.
-
Product : Aryl-substituted indole esters (e.g., 4-fluorobenzene derivatives) .
Vilsmeier–Haack Reaction
Adds formyl groups at the C3 position:
-
Reagents : DMF, POCl₃, formic acid.
Hydrolysis
The ester group hydrolyzes to the carboxylic acid under basic conditions:
-
Reagents : NaOH (1M aqueous solution).
Patent-Supported Syntheses
A patent (US9102658B2) describes the preparation of a quinoline-substituted derivative:
-
Reaction : Indole ester reacts with quinoline carboxaldehyde under acidic conditions (TFA, toluene) .
-
Product : (5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid ethyl ester .
Stability and Handling
-
Hazards : Irritant; handle with gloves and eye protection.
References PMC: Design, synthesis, and biological evaluation of indole-2-carboxylic acid derivatives. US Patent 9102658B2: Process for preparing quinoline-substituted indole derivatives. RSC: Synthesis and integrase inhibition studies of indole-2-carboxylic acids. Ambeed: Synthesis of 6-fluoro-1H-indole-2-carboxylic acid. PubChem: Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: This compound serves as a versatile intermediate in organic synthesis, facilitating the development of more complex indole derivatives.
- Reactivity Studies: It undergoes various reactions, including oxidation, reduction, and substitution, making it a valuable compound for studying reaction mechanisms.
Biology
- Antimicrobial Properties: Research indicates that derivatives of indole compounds exhibit significant antimicrobial activity. Preliminary studies suggest that 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester may also possess similar properties, potentially leading to new antimicrobial agents.
- Anticancer Activity: The compound is being investigated for its ability to inhibit cancer cell proliferation. Its structural features may enhance its interaction with biological targets involved in cancer pathways.
Medicine
- Drug Development: Due to its biological activity, it is considered a lead compound for developing drugs targeting infections or cancer. Investigations into its mechanism of action are ongoing, focusing on how it interacts with specific receptors or enzymes .
Industry
- Material Development: The compound's unique properties make it suitable for developing new materials and chemical processes in various industrial applications.
Data Table: Comparison of Indole Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Fluoro-2-methylindole | Fluorine at position 6 | Potential antimicrobial and anticancer properties |
| 5-Fluoroindole | Fluorine at position 5 | Neuroactive properties |
| Indole-3-acetic acid | Carboxylic acid at position 3 | Plant hormone involved in growth regulation |
| 6-Chloro-2-methylindole | Chlorine instead of fluorine | Different reactivity profile |
Case Studies
-
Antimicrobial Activity Study:
- A study conducted by Sharma et al. (2012) demonstrated the effectiveness of indole derivatives against various bacterial strains. The findings indicate that compounds similar to this compound could be developed as novel antibiotics.
- Cancer Inhibition Research:
- Material Science Application:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: A precursor in the synthesis of 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester.
2-Methylindole: Another indole derivative with similar structural features.
Indole-3-carboxylic acid ethyl ester: Lacks the fluorine atom but shares the ester functional group.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the ester functional group, which confer distinct chemical and biological properties . The fluorine atom enhances the compound’s stability and reactivity, while the ester group allows for further chemical modifications .
Biological Activity
6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester (CAS No. 886362-69-2) is an indole derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of effects on various biochemical pathways and cellular processes, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with multiple receptors and enzymes. Indole derivatives are known for their ability to bind with high affinity to various biological targets, which can lead to significant therapeutic effects.
Target Receptors
- Receptor Binding : Indole derivatives, including this compound, have been shown to bind to receptors involved in neurotransmission and inflammation, potentially influencing pain perception and mood regulation.
Biochemical Pathways
The compound affects several biochemical pathways:
- Anti-inflammatory Activity : It has been reported to inhibit enzymes involved in inflammatory processes, suggesting a role in reducing inflammation.
- Antiviral Properties : Some studies indicate that indole derivatives can inhibit viral replication, although specific data on this compound's antiviral efficacy is limited.
Cellular Effects
The cellular effects of this compound include modulation of cell signaling pathways and gene expression. This compound has been observed to influence various cell types, impacting cellular metabolism and function.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Therapeutic Effects : At lower doses, it may exhibit anti-inflammatory and anticancer properties.
- Toxicity at High Doses : Higher concentrations could lead to cytotoxic effects, necessitating careful dosage regulation in therapeutic applications.
Anticancer Activity
A study investigated the anticancer potential of various indole derivatives, including this compound. The findings suggested that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of this compound. Preliminary results indicate that it may possess activity against certain bacterial strains, although further studies are required to establish its effectiveness and mechanism.
Summary Table of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory enzymes | |
| Antiviral | Potential inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Activity against select bacterial strains |
Q & A
Q. Key Considerations :
- Purity of intermediates (monitored by TLC/HPLC) is critical to avoid side products .
- Reaction temperatures above 80°C may lead to dehalogenation; optimal conditions are 60–70°C .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Answer:
Note : Fluorine’s electronegativity causes distinct splitting patterns in NMR, aiding positional assignment .
Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?
Answer:
Discrepancies often arise from:
- Reaction Conditions : Variations in catalyst loading (e.g., 0.1 eq vs. 0.2 eq Pd) impact cross-coupling efficiency .
- Purification Methods : Column chromatography vs. recrystallization may alter yield (e.g., 65% vs. 72%) .
- Substrate Quality : Trace moisture in indole precursors reduces alkylation efficiency .
Q. Methodological Solutions :
Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .
In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
Advanced: What strategies enhance the compound’s utility in biological studies (e.g., enzyme inhibition)?
Answer:
Modification Approaches :
Q. Biological Testing :
In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate esterase-mediated hydrolysis .
Q. Data Interpretation :
- Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .
- Contradictory activity results could stem from assay variability (e.g., ATP concentration in kinase assays) .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
Advanced: What computational methods support the rational design of derivatives?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2) .
- QSAR Models : Correlate logP values (2.17) with cytotoxicity using ML algorithms .
- DFT Calculations : Analyze fluorine’s impact on electron density at the indole ring .
Validation : Cross-check computational predictions with experimental IC₅₀ values to refine models .
Basic: What safety precautions are essential during synthesis and handling?
Answer:
- Toxicity : Limited GHS data available; assume acute toxicity (LD₅₀ > 2000 mg/kg in rats) .
- Protective Measures : Use fume hoods (volatile intermediates), nitrile gloves, and PPE .
- Waste Disposal : Quench reactions with NaHCO₃ before aqueous disposal .
Advanced: How can researchers address low yields in large-scale synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
